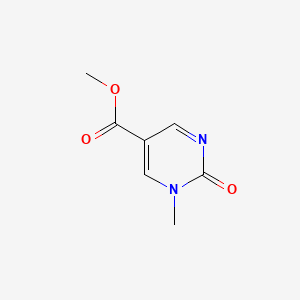![molecular formula C4H12N2O3S B3269326 [(2-Methoxyethyl)(methyl)sulfamoyl]amine CAS No. 508241-84-7](/img/structure/B3269326.png)
[(2-Methoxyethyl)(methyl)sulfamoyl]amine
Descripción general
Descripción
[(2-Methoxyethyl)(methyl)sulfamoyl]amine is an organic compound with the molecular formula C₄H₁₂N₂O₃S and a molecular weight of 168.22 g/mol . It is also known by its IUPAC name, N-(2-methoxyethyl)-N-methylsulfamide . This compound is characterized by its sulfamoyl group, which is bonded to a methoxyethyl and a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methoxyethyl)(methyl)sulfamoyl]amine typically involves the reaction of methoxyethylamine with methylsulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity while minimizing production costs .
Análisis De Reacciones Químicas
Types of Reactions
[(2-Methoxyethyl)(methyl)sulfamoyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, leading to the formation of different substituted sulfamides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfamides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
[(2-Methoxyethyl)(methyl)sulfamoyl]amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of [(2-Methoxyethyl)(methyl)sulfamoyl]amine involves its interaction with biological molecules, particularly proteins. The sulfamoyl group can form covalent bonds with sulfhydryl groups in proteins, leading to enzyme inhibition or modification of protein function . This interaction can affect various molecular pathways, making the compound useful in studying enzyme mechanisms and designing inhibitors .
Comparación Con Compuestos Similares
[(2-Methoxyethyl)(methyl)sulfamoyl]amine can be compared with other sulfamoyl-containing compounds such as:
N-Methylsulfamide: Lacks the methoxyethyl group, making it less versatile in certain synthetic applications.
N-Ethylsulfamide: Contains an ethyl group instead of a methoxyethyl group, which can influence its reactivity and interaction with biological molecules.
The unique combination of the methoxyethyl and methyl groups in this compound provides distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
1-methoxy-2-[methyl(sulfamoyl)amino]ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O3S/c1-6(3-4-9-2)10(5,7)8/h3-4H2,1-2H3,(H2,5,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBWANAYJMOKPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
508241-84-7 | |
| Record name | [(2-methoxyethyl)(methyl)sulfamoyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-Methylbenzo[d]oxazol-6-yl acetate](/img/structure/B3269314.png)
![[N'-(4-aminophenyl)carbamimidoyl]-(diaminomethylidene)azanium;chloride](/img/structure/B3269318.png)
![2-[(4-Chlorophenyl)thio]ethanimidamide hydrochloride](/img/structure/B3269335.png)
